Cas no 1806511-44-3 (2-Fluoro-3-(trifluoromethyl)pyridine-5-acetonitrile)

2-Fluoro-3-(trifluoromethyl)pyridine-5-acetonitrile 化学的及び物理的性質

名前と識別子

-

- 2-Fluoro-3-(trifluoromethyl)pyridine-5-acetonitrile

-

- インチ: 1S/C8H4F4N2/c9-7-6(8(10,11)12)3-5(1-2-13)4-14-7/h3-4H,1H2

- InChIKey: NECDZJWNNZDFIX-UHFFFAOYSA-N

- ほほえんだ: FC(C1C(=NC=C(CC#N)C=1)F)(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 242

- トポロジー分子極性表面積: 36.7

- 疎水性パラメータ計算基準値(XlogP): 1.8

2-Fluoro-3-(trifluoromethyl)pyridine-5-acetonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029004399-500mg |

2-Fluoro-3-(trifluoromethyl)pyridine-5-acetonitrile |

1806511-44-3 | 95% | 500mg |

$1,853.50 | 2022-03-31 | |

| Alichem | A029004399-250mg |

2-Fluoro-3-(trifluoromethyl)pyridine-5-acetonitrile |

1806511-44-3 | 95% | 250mg |

$1,029.00 | 2022-03-31 | |

| Alichem | A029004399-1g |

2-Fluoro-3-(trifluoromethyl)pyridine-5-acetonitrile |

1806511-44-3 | 95% | 1g |

$3,039.75 | 2022-03-31 |

2-Fluoro-3-(trifluoromethyl)pyridine-5-acetonitrile 関連文献

-

1. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852

-

2. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933

-

Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399

-

Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460

-

Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868

-

Lyudmila G. Kuz’mina,Artem I. Vedernikov,Natalia A. Lobova,Andrei V. Churakov,Judith A. K. Howard,Michael V. Alfimov,Sergey P. Gromov New J. Chem., 2007,31, 980-994

-

Yu shen Liu,Guofeng Yang,Feng Xie,Chun Zhu,Yingzhou Yu,Xiumei Zhang,Naiyan Lu,Yueke Wang,Guoqing Chen Nanoscale Adv., 2021,3, 2649-2656

-

Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148

2-Fluoro-3-(trifluoromethyl)pyridine-5-acetonitrileに関する追加情報

Introduction to 2-Fluoro-3-(trifluoromethyl)pyridine-5-acetonitrile (CAS No. 1806511-44-3)

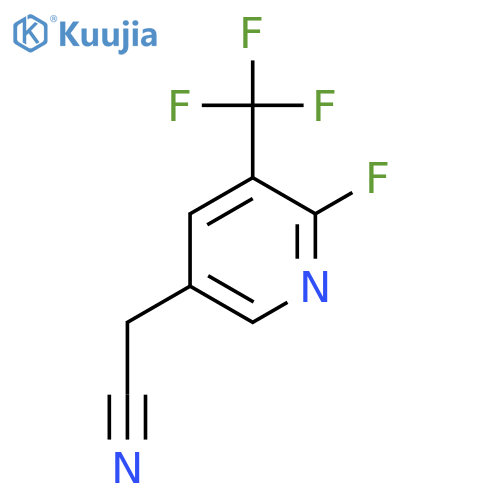

2-Fluoro-3-(trifluoromethyl)pyridine-5-acetonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 1806511-44-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the pyridine family, a heterocyclic aromatic structure that is widely recognized for its versatility in medicinal chemistry. The presence of both fluoro and trifluoromethyl substituents in its molecular framework imparts unique electronic and steric properties, making it a valuable intermediate in the synthesis of biologically active molecules.

The molecular structure of 2-Fluoro-3-(trifluoromethyl)pyridine-5-acetonitrile consists of a pyridine ring substituted at the 2-position with a fluoro group and at the 3-position with a trifluoromethyl group, while the 5-position is functionalized with an acetonitrile moiety. This specific arrangement of substituents contributes to its reactivity and potential applications in drug discovery. The fluoro group is known to enhance metabolic stability and binding affinity, whereas the trifluoromethyl group often improves lipophilicity and binding interactions with biological targets. The acetonitrile group further extends its utility as a synthetic precursor in various chemical transformations.

In recent years, there has been a surge in research focused on developing novel compounds with fluorinated pyridine cores due to their demonstrated efficacy in medicinal applications. 2-Fluoro-3-(trifluoromethyl)pyridine-5-acetonitrile has been explored as a key building block in the synthesis of small-molecule inhibitors targeting various therapeutic areas, including oncology, inflammation, and central nervous system disorders. Its structural features make it particularly suitable for designing molecules that interact with enzymes and receptors in a highly specific manner.

One of the most compelling aspects of 2-Fluoro-3-(trifluoromethyl)pyridine-5-acetonitrile is its role in the development of next-generation pharmaceuticals. Researchers have leveraged its scaffold to create compounds with improved pharmacokinetic profiles, such as enhanced bioavailability and reduced toxicity. For instance, studies have demonstrated its utility in generating kinase inhibitors, which are critical for treating cancers by inhibiting aberrant signaling pathways. The trifluoromethyl group, in particular, has been shown to modulate the electronic properties of the molecule, leading to stronger binding interactions with target proteins.

The acetonitrile functionality at the 5-position of 2-Fluoro-3-(trifluoromethyl)pyridine-5-acetonitrile provides a versatile handle for further chemical modifications. This allows chemists to introduce additional substituents or functional groups through nucleophilic addition or condensation reactions, expanding the compound’s synthetic potential. Such modifications are essential for optimizing drug candidates during preclinical and clinical development. The ability to fine-tune the molecular structure while retaining key pharmacophoric elements makes this compound an indispensable tool in medicinal chemistry.

Advances in computational chemistry have further enhanced the utility of 2-Fluoro-3-(trifluoromethyl)pyridine-5-acetonitrile by enabling rapid virtual screening and molecular docking studies. These computational methods allow researchers to predict how different derivatives of this compound might interact with biological targets, thereby accelerating the drug discovery process. By integrating experimental data with computational modeling, scientists can identify promising lead compounds more efficiently than ever before.

The agrochemical industry has also recognized the potential of fluorinated pyridines like 2-Fluoro-3-(trifluoromethyl)pyridine-5-acetonitrile. Its structural motifs are found in several commercially successful pesticides and herbicides due to their ability to disrupt essential biological processes in pests while maintaining environmental safety. The fluoro and trifluoromethyl groups contribute to the compounds’ stability under various environmental conditions, ensuring prolonged activity once applied.

In conclusion, 2-Fluoro-3-(trifluoromethyl)pyridine-5-acetonitrile (CAS No. 1806511-44-3) represents a cornerstone compound in modern chemical synthesis and drug development. Its unique structural features and reactivity make it an invaluable intermediate for creating innovative pharmaceuticals and agrochemicals. As research continues to uncover new applications for fluorinated pyridines, compounds like this are poised to play an even greater role in addressing global health and agricultural challenges.

1806511-44-3 (2-Fluoro-3-(trifluoromethyl)pyridine-5-acetonitrile) 関連製品

- 1934596-46-9(Furan, 3-(4-chlorobutyl)tetrahydro-)

- 109596-70-5(LPT N-Oxide)

- 1234809-42-7(N-[1-(furan-2-yl)propan-2-yl]-1,2-oxazole-5-carboxamide)

- 2228581-06-2(2-(2-cyclopropylphenyl)propanoic acid)

- 1612223-04-7(methyl 2-(4-bromopyridin-2-yl)propanoate)

- 2411270-55-6(2-chloro-N-(2-cyclohexyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-yl)acetamide)

- 120-21-8(4-Diethylaminobenzaldehyde)

- 1099623-12-7(5,5-Dimethyl-2-3-(trifluoromethyl)phenylmorpholine)

- 2228969-87-5(4-nitro-2-(3,3,3-trifluoro-2-hydroxypropyl)phenol)

- 2287335-38-8(6-bromo-1-(2-methoxy-2-methylpropyl)-1H-1,2,3-benzotriazole)